

industrial applications of furfuryl hexanoate derivatives

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Compound of Interest

Compound Name: *Furfuryl hexanoate*

Cat. No.: *B1593814*

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Application Notes and Protocols for Furfuryl Hexanoate

Introduction

Furfuryl hexanoate (CAS No. 39252-02-3) is an ester formed from furfuryl alcohol and hexanoic acid.^[1] It is a colorless to pale yellow liquid known for its characteristic fruity, green, and waxy aroma.^[2] Due to its pleasant sensory properties and general stability, **furfuryl hexanoate** is primarily utilized as a flavoring agent in the food and beverage industry.^[1] While its direct use in fragrance formulations is limited, its aromatic profile contributes to the overall flavor perception of many consumer products. This document provides detailed application notes, physicochemical data, and experimental protocols relevant to its industrial use.

Application Notes

Flavor and Fragrance Applications

Furfuryl hexanoate is valued for imparting a unique fruity and green character to food products. Its flavor profile is often described as waxy and musty, adding complexity to flavor formulations.^[2]

- Food & Beverage Industry: It is used to build fruity flavor profiles in a wide array of products, including beverages, baked goods, confectionery, and dairy products.^[2] Its low toxicity makes it suitable for food-related applications, provided regulatory guidelines are followed.^[1]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for furfuryl alcohol and related substances, including **furfuryl hexanoate**, indicating no safety concerns at current intake levels when used as a flavoring agent.[3][4]

- Fragrance Industry: While some sources suggest it is not intended for fragrance use, its pleasant aroma contributes significantly to the sensory experience of flavored products.[2][5] The aroma is characterized as green, fatty, musty, and waxy.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of **furfuryl hexanoate** is presented below. This data is critical for formulation, quality control, and safety considerations.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₆ O ₃	[1][6][7][8]
Molecular Weight	196.24 g/mol	[6][7]
Appearance	Colorless to pale yellow clear liquid	[1][2]
Specific Gravity	1.003 - 1.014 g/mL @ 25 °C	[2][7][9]
Refractive Index	1.452 - 1.459 @ 20 °C	[2][9]
Boiling Point	149-150 °C @ 50 mmHg; 224-225 °C @ 760 mmHg	[2][9]
Flash Point	107.22 °C (225 °F)	[2]
Solubility	Soluble in alcohol; Insoluble in water	[2]

Recommended Usage Levels in Food Products

The following table summarizes typical minimum and maximum usage levels for **furfuryl hexanoate** in various food categories, as compiled from industry sources. These levels are provided as a guide for formulation development.

Food Category	Min Usage (ppm)	Max Usage (ppm)
Alcoholic Beverages	10.0	50.0
Non-alcoholic Beverages	5.0	25.0
Bakery Wares	10.0	50.0
Confectionery	10.0	50.0
Edible Ices (e.g., Sorbet)	10.0	50.0
Processed Fruit	7.0	35.0
Meat and Meat Products	2.0	10.0
Fish and Fish Products	2.0	10.0
Ready-to-eat Savouries	20.0	100.0
Soups, Sauces, Spices	5.0	25.0
Composite Foods	5.0	25.0

(Source: The Good Scents Company[2])

Experimental Protocols

Protocol 1: Synthesis of Furfuryl Hexanoate via Fischer Esterification

This protocol describes a standard laboratory procedure for synthesizing **furfuryl hexanoate** through the acid-catalyzed esterification of furfuryl alcohol with hexanoic acid.

Objective: To synthesize **furfuryl hexanoate** with high purity.

Materials & Reagents:

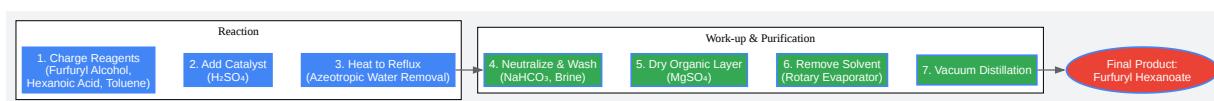
- Furfuryl alcohol (Reagent Grade, $\geq 98\%$)
- Hexanoic acid (Reagent Grade, $\geq 98\%$)

- Sulfuric acid (H_2SO_4 , 98%, as catalyst) or p-Toluenesulfonic acid
- Toluene (Anhydrous, for azeotropic removal of water)
- Sodium bicarbonate ($NaHCO_3$) solution (5% w/v)
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- Charging Reagents: To the flask, add furfuryl alcohol (1.0 mol equivalent), hexanoic acid (1.1 mol equivalent), and toluene (approx. 2 mL per gram of alcohol).
- Catalyst Addition: Slowly add the acid catalyst (e.g., 0.02 mol equivalent of sulfuric acid) to the mixture while stirring.
- Reflux: Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 3-5 hours).[\[10\]](#)
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with:
 - 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted hexanoic acid). Repeat until CO_2 evolution ceases.

- Water.
- Brine (to break emulsions and remove excess water).
- Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.
- Purification: Purify the resulting crude ester by vacuum distillation to obtain pure **furfuryl hexanoate**.^[10]
- Analysis: Confirm the purity and structure of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.^[10]



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Fig 1. Fischer Esterification workflow for **Furfuryl Hexanoate** synthesis.

Protocol 2: Quality Control via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for assessing the purity of a **furfuryl hexanoate** sample.

Objective: To quantify the purity of a synthesized or purchased **furfuryl hexanoate** sample and identify any impurities.

Equipment & Consumables:

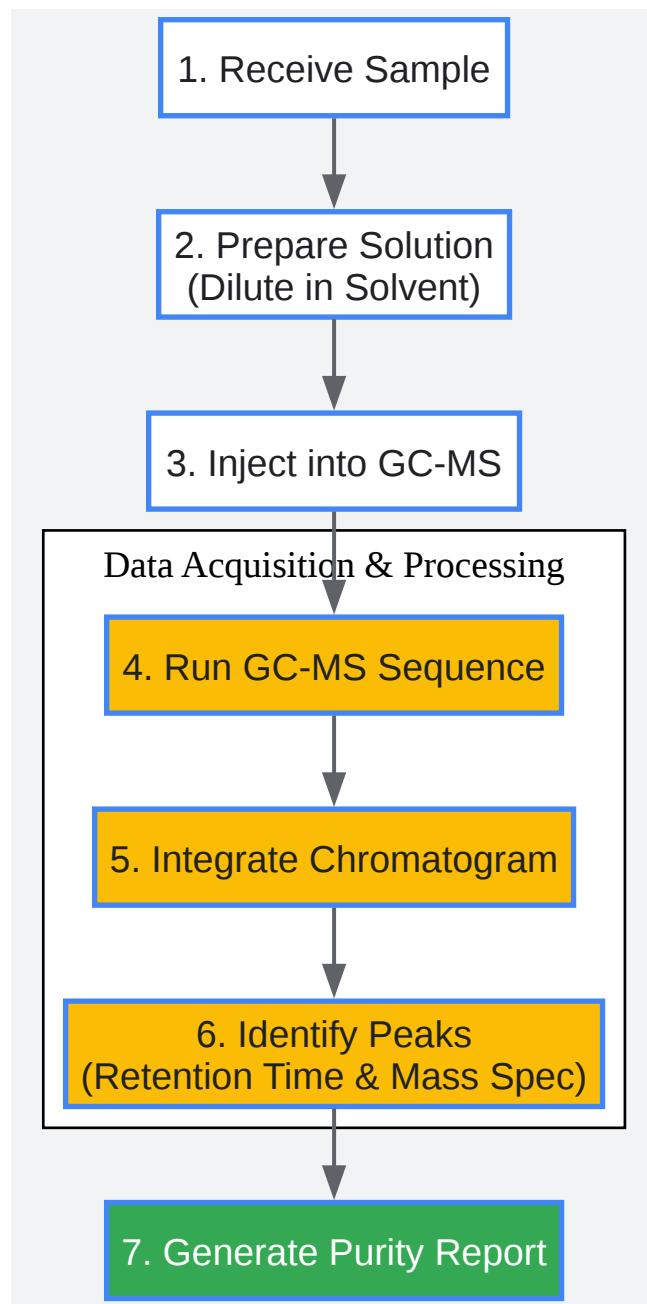
- Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

- Capillary column (e.g., DB-5ms, HP-5ms, or similar non-polar column).
- Autosampler vials with caps.
- Microsyringe.
- Solvent (e.g., Dichloromethane or Hexane, HPLC grade).
- **Furfuryl hexanoate** sample.
- Internal standard (optional, e.g., dodecane).

Procedure:

- Sample Preparation:
 - Prepare a 1000 ppm stock solution of the **furfuryl hexanoate** sample in the chosen solvent.
 - If using an internal standard, add it to the stock solution at a known concentration (e.g., 100 ppm).
 - Transfer an aliquot of the solution to an autosampler vial.
- GC-MS Instrument Setup (Example Parameters):
 - Injector: Split mode (e.g., 50:1), 250 °C.
 - Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
 - Oven Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
 - MS Detector:

- Transfer line temperature: 280 °C.
- Ion source temperature: 230 °C.
- Scan range: 40-400 m/z.
- Ionization mode: Electron Ionization (EI) at 70 eV.
- Analysis:
 - Inject 1 µL of the prepared sample into the GC-MS.
 - Acquire the data.
- Data Processing:
 - Integrate the peaks in the resulting total ion chromatogram (TIC).
 - Identify the peak corresponding to **furfuryl hexanoate** based on its retention time and mass spectrum. The mass spectrum should be compared to a reference library (e.g., NIST).
 - Calculate purity using the area percent method: $\text{Purity (\%)} = (\text{Area of furfuryl hexanoate peak} / \text{Total area of all peaks}) * 100$.
 - Identify any significant impurity peaks by interpreting their mass spectra.



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Fig 2. A typical Quality Control workflow for analyzing **Furfuryl Hexanoate**.

Protocol 3: Sensory Evaluation in a Beverage Matrix

This protocol provides a framework for conducting a sensory analysis to characterize the flavor profile of **furfuryl hexanoate** in a simple beverage.

Objective: To describe and quantify the sensory attributes of **furfuryl hexanoate** using a trained panel.

Materials:

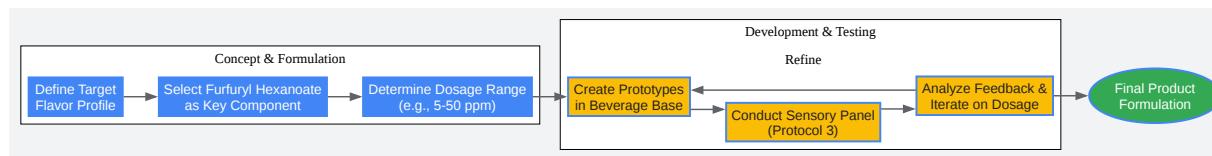
- **Furfuryl hexanoate** (food grade).
- Base beverage (e.g., sugar water at 5% sucrose, or unflavored carbonated water).
- Trained sensory panelists (8-12 members).
- Presentation cups, coded with random 3-digit numbers.
- Unsalted crackers and filtered water for palate cleansing.
- Sensory evaluation software or paper ballots.

Procedure:

- Sample Preparation:
 - Prepare a control sample (base beverage only).
 - Prepare test samples by dosing the base beverage with **furfuryl hexanoate** at different concentrations (e.g., 5 ppm, 15 ppm, 30 ppm). The concentrations should bracket the intended application level.[2]
 - Prepare enough volume of each sample for all panelists.
 - Pour samples into coded cups shortly before evaluation to minimize volatile loss.
- Panelist Training (Orientation):
 - Familiarize panelists with the expected aroma and flavor attributes (e.g., "fruity," "green," "waxy," "musty"). Provide reference standards if possible.
 - Establish a common vocabulary and rating scale (e.g., a 15-point intensity scale).
- Evaluation:

- Present the coded samples to panelists in a randomized, balanced order. Include the control sample.
- Instruct panelists to first evaluate the aroma (orthonasal perception) and then the flavor (retronasal perception) of each sample.
- Panelists should cleanse their palate with water and crackers between samples.
- Panelists rate the intensity of each identified attribute on the provided scale.

- Data Analysis:
 - Collect the data from all panelists.
 - Calculate the mean intensity scores for each attribute at each concentration.
 - Use statistical analysis (e.g., ANOVA, PCA) to identify significant differences between samples and to visualize the sensory space.



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Fig 3. Logical workflow for applying **Furfuryl Hexanoate** in a beverage.

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